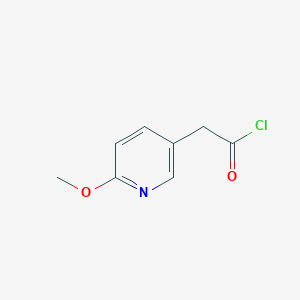
Diethyl 2-methoxy-3-oxosuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-methoxy-3-oxosuccinate is an organic compound that belongs to the family of oxoesters It is characterized by the presence of two ethyl ester groups, a methoxy group, and a keto group on a succinate backbone
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2-methoxy-3-oxosuccinate can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-3-oxosuccinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of diethyl oxalate with methoxyacetone in the presence of a base such as sodium ethoxide. This reaction proceeds through the formation of an enolate intermediate, which then reacts with the methoxyacetone to form the desired product.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Diethyl 2-methoxy-3-oxosuccinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of diethyl 2-oxo-3-oxosuccinate.
Reduction: Formation of diethyl 2-methoxy-3-hydroxysuccinate.
Substitution: Formation of diethyl 2-substituted-3-oxosuccinate derivatives.
科学研究应用
Diethyl 2-methoxy-3-oxosuccinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its role as an enzyme inhibitor or a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of diethyl 2-methoxy-3-oxosuccinate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Diethyl 2-methyl-3-oxosuccinate: Similar structure but with a methyl group instead of a methoxy group.
Diethyl 2-ethoxy-3-oxosuccinate: Similar structure but with an ethoxy group instead of a methoxy group.
Diethyl 2-cyano-3-oxosuccinate: Similar structure but with a cyano group instead of a methoxy group.
Uniqueness
Diethyl 2-methoxy-3-oxosuccinate is unique due to the presence of the methoxy group, which imparts different chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies where the methoxy group plays a crucial role.
属性
分子式 |
C9H14O6 |
|---|---|
分子量 |
218.20 g/mol |
IUPAC 名称 |
diethyl 2-methoxy-3-oxobutanedioate |
InChI |
InChI=1S/C9H14O6/c1-4-14-8(11)6(10)7(13-3)9(12)15-5-2/h7H,4-5H2,1-3H3 |
InChI 键 |
XDJKITMFBNRHKX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)C(=O)OCC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)

![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)

![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)

![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)



![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)



